molecular formula C51H64N4O4S B12419035 ICG-amine

ICG-amine

Cat. No.: B12419035
M. Wt: 829.1 g/mol
InChI Key: WKCQFHIAPMFCGN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

ICG-amine can be synthesized through a series of chemical reactions involving the condensation of indocyanine green with amine groups. The synthesis typically involves the use of solvents such as dimethyl sulfoxide (DMSO) and water . The reaction conditions often include ultrasonic and warming techniques to ensure proper solubility and reaction efficiency .

Industrial Production Methods

In industrial settings, this compound is produced by mixing poly(lactic-co-glycolic acid) (PLGA), polyethylenimine, and polyethylene glycol (PEG) in DMSO with polyvinyl alcohol, albumin, and indocyanine green in water . This method ensures high yield and purity of the compound, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

ICG-amine undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be used for different scientific applications .

Comparison with Similar Compounds

ICG-amine is unique compared to other similar compounds due to its high binding efficiency and near-infrared fluorescence properties. Similar compounds include:

This compound stands out due to its superior binding properties and versatility in various scientific applications.

Properties

Molecular Formula

C51H64N4O4S

Molecular Weight

829.1 g/mol

IUPAC Name

4-[(2Z)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate

InChI

InChI=1S/C51H64N4O4S/c1-50(2)45(54(43-32-30-39-23-14-16-25-41(39)48(43)50)36-20-10-13-29-47(56)53-35-19-9-8-18-34-52)27-11-6-5-7-12-28-46-51(3,4)49-42-26-17-15-24-40(42)31-33-44(49)55(46)37-21-22-38-60(57,58)59/h5-7,11-12,14-17,23-28,30-33H,8-10,13,18-22,29,34-38,52H2,1-4H3,(H-,53,56,57,58,59)

InChI Key

WKCQFHIAPMFCGN-UHFFFAOYSA-N

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCCCCCN)/C=C/C=C/C=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCCCCCN)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C

Origin of Product

United States

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